

Stability of tert-Butyl sulfide under different experimental conditions

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Compound of Interest

Compound Name: *tert-Butyl sulfide*

Cat. No.: *B089448*

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Technical Support Center: Stability of tert-Butyl Sulfide

Welcome to the technical support center for **tert-butyl sulfide** (also known as di-**tert-butyl sulfide**). This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability of **tert-butyl sulfide** under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of **tert-butyl sulfide** under standard laboratory conditions?

A1: **Tert-butyl sulfide** is a colorless liquid that is considered stable under normal temperatures and pressures.^[1] It should be stored in a cool, dry, well-ventilated area in a tightly closed container, away from sources of ignition.^{[1][2]}

Q2: What are the known incompatibilities of **tert-butyl sulfide**?

A2: The primary incompatibility of **tert-butyl sulfide** is with strong oxidizing agents.^[1] Reactions with strong oxidizers can lead to the formation of sulfoxides and sulfones.

Q3: What happens when **tert-butyl sulfide** is heated?

A3: **Tert-butyl sulfide** will decompose upon heating. The decomposition products can include hydrogen sulfide, isobutene, and isobutane.[3] The thermal decomposition of di-**tert-butyl sulfide** can proceed via a concerted unimolecular reaction to form isobutene and tert-butyl thiol.[4] For the related compound, tertiary-butyl polysulfide (TBPS), decomposition can begin at temperatures as low as 320°F (160°C).[3][5]

Q4: Is **tert-butyl sulfide** susceptible to oxidation?

A4: Yes, the sulfur atom in **tert-butyl sulfide** is nucleophilic and can be readily oxidized.[6][7] Common oxidation products are tert-butyl sulfoxide and tert-butyl sulfone.[8][9] This oxidation can be achieved using various oxidizing agents, such as tert-butyl nitrite, tert-butyl hydroperoxide, or through photosensitized oxygenation.[8][9][10]

Q5: How does the stability of **tert-butyl sulfide** vary with pH?

A5: While specific data on the stability of **tert-butyl sulfide** across a wide pH range is not readily available, the stability of the tert-butyl group in other molecules, such as tert-butyl ethers, is known to be pH-dependent. Tert-butyl ethers are generally stable in basic media but can be cleaved under acidic conditions.[11] The sulfur atom in sulfides can be protonated under strongly acidic conditions, which may affect its reactivity.

Q6: Can **tert-butyl sulfide** participate in nucleophilic or electrophilic reactions?

A6: The sulfur atom in **tert-butyl sulfide** has lone pairs of electrons, making it nucleophilic.[6][7] It can react with electrophiles, such as alkyl halides, to form ternary sulfonium salts.[6][7] However, the bulky tert-butyl groups can cause steric hindrance, which may reduce the rate of reaction compared to less hindered sulfides.[10]

Troubleshooting Guide

Problem: I am observing unexpected side products in my reaction involving **tert-butyl sulfide** at elevated temperatures.

Possible Cause: Thermal decomposition of **tert-butyl sulfide**.

Solution:

- Monitor your reaction temperature closely to ensure it does not exceed the decomposition temperature of **tert-butyl sulfide**. For related polysulfides, decomposition starts around 160°C (320°F).[3][5]
- Consider running the reaction at a lower temperature for a longer duration.
- Analyze the side products to see if they are consistent with the known decomposition products (isobutene, tert-butyl thiol, hydrogen sulfide).[3][4]

Problem: My reaction, which should not involve oxidation, is yielding tert-butyl sulfoxide.

Possible Cause: Unintentional oxidation of **tert-butyl sulfide**.

Solution:

- Ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.
- Check all reagents for peroxides, which can form in certain solvents (e.g., ethers) upon storage and can act as oxidizing agents.
- If the reaction is light-sensitive, protect it from light to prevent photosensitized oxidation.[10]

Problem: A reaction with an electrophile is proceeding slower than expected with **tert-butyl sulfide**.

Possible Cause: Steric hindrance from the tert-butyl groups.

Solution:

- The two bulky tert-butyl groups can sterically hinder the approach of the electrophile to the sulfur atom.[10]
- Consider using a less sterically hindered sulfide as a positive control to confirm that the reaction conditions are appropriate.
- Increase the reaction temperature or time, if the stability of the reactants and products allows.

Quantitative Data

Thermal Decomposition of tert-Butyl Polysulfide (TBPS)

Temperature	Decomposition	Major Products	Reference
150°C (302°F)	~85%	tert-Butyl mercaptan (~55%), H ₂ S (~30%)	[12]
160°C (320°F)	Starts to decompose	H ₂ S, isobutene, isobutane	[3][5]
>230°C (446°F)	Complete conversion	H ₂ S is the primary by-product	[12]

Hazardous Decomposition Products

Condition	Products	Reference
Combustion	Carbon monoxide, oxides of sulfur, carbon dioxide, hydrogen sulfide	[1]

Experimental Protocols

Selective Oxidation of tert-Butyl Sulfide to tert-Butyl Sulfoxide

This protocol is based on the selective oxidation of sulfides using tert-butylnitrite as an oxidant, promoted by an iron(III) catalyst.[8]

Materials:

- tert-Butyl sulfide
- tert-Butylnitrite (TBN)
- Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
- Acetonitrile (CH₃CN)

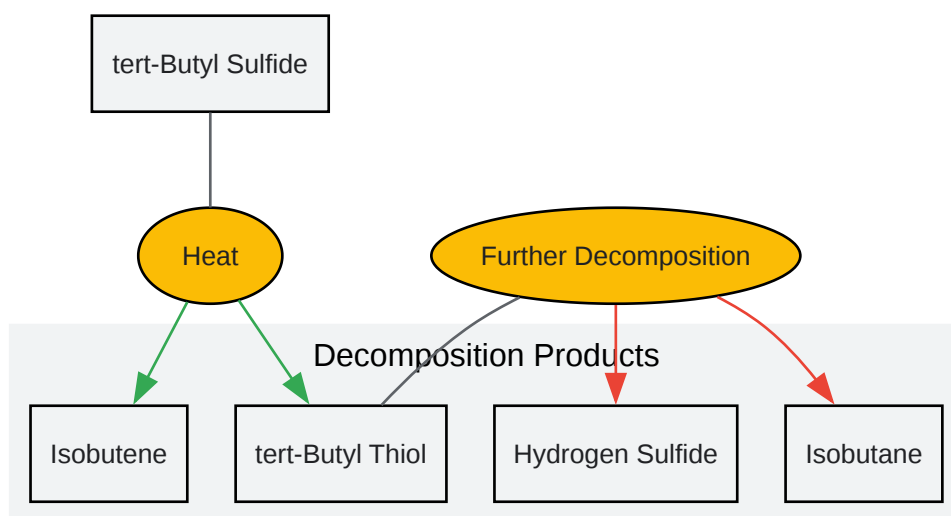
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of **tert-butyl sulfide** (1 mmol) in acetonitrile (5 mL), add $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ (0.1 mmol, 10 mol%).
- Add tert-butylnitrite (1.2 mmol) to the mixture.
- Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, quench the reaction by adding saturated sodium bicarbonate solution.
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain tert-butyl sulfoxide.

Visualizations

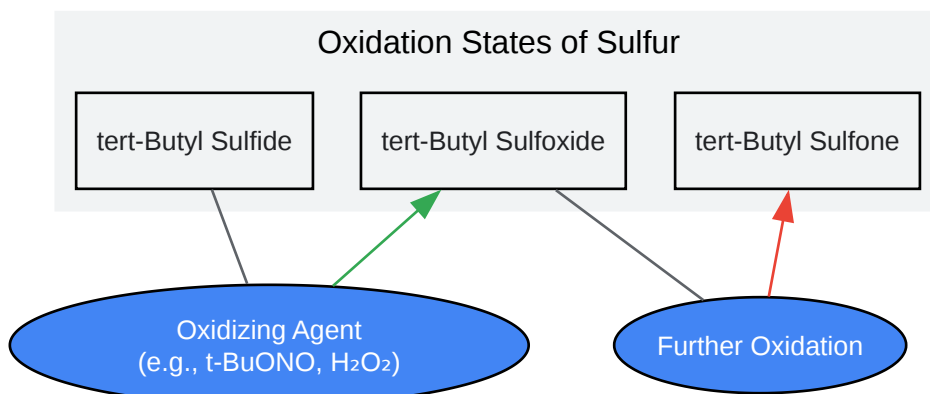
Thermal Decomposition Pathway of tert-Butyl Sulfide



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Caption: Unimolecular decomposition of **tert-butyl sulfide**.

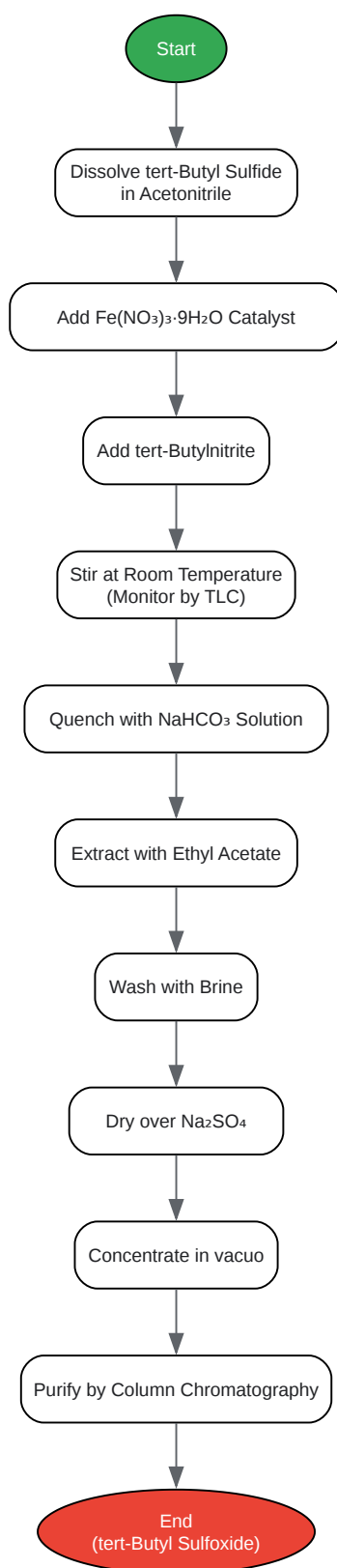
Oxidation of tert-Butyl Sulfide



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Caption: Stepwise oxidation of **tert-butyl sulfide**.

Experimental Workflow for Oxidation



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Caption: Workflow for **tert-butyl sulfide** oxidation.

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